

Minimizing sample contamination for Krypton-85 analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-85**

Cat. No.: **B077114**

[Get Quote](#)

Technical Support Center: Krypton-85 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Krypton-85** (Kr-85). Our goal is to help you minimize sample contamination and ensure the accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of **Krypton-85** in the environment?

A1: The vast majority of **Krypton-85** in the atmosphere originates from anthropogenic activities, primarily the reprocessing of nuclear fuel.[\[1\]](#)[\[2\]](#) Natural production of Kr-85 from cosmic ray interactions with stable krypton is negligible in comparison.[\[1\]](#)

Q2: Why is atmospheric contamination a major concern for groundwater sample analysis?

A2: The concentration of **Krypton-85** in the atmosphere is significantly higher than in most groundwater sources. Therefore, any contact between the groundwater sample and atmospheric air during collection or handling can introduce modern Kr-85, leading to an overestimation of the actual concentration in the groundwater and potentially incorrect age dating of the water sample.

Q3: What are the main analytical techniques for **Krypton-85** measurement?

A3: The two primary methods for **Krypton-85** analysis are Liquid Scintillation Counting (LSC) and Atom Trap Trace Analysis (ATTA). LSC measures the beta particles emitted by Kr-85 decay, while ATTA is a laser-based atom counting technique.^[3] ATTA is increasingly favored due to its ability to work with much smaller sample sizes and provide faster analysis times.

Q4: What is a typical "blank" sample in **Krypton-85** analysis?

A4: A blank sample is a sample that is presumed to be free of **Krypton-85** and is processed and analyzed in the same manner as the experimental samples. This helps to identify any contamination introduced during the entire analytical process, from sample collection to measurement. For example, in groundwater analysis, very old groundwater known to be free of modern Kr-85 can be used as a blank. For air analysis, a sample of "dead" gas (free of Kr-85) can be processed.

Q5: What is "quenching" in Liquid Scintillation Counting and how does it affect **Krypton-85** analysis?

A5: Quenching is any process that reduces the efficiency of the light production or detection in the liquid scintillation cocktail.^[4] This can be caused by impurities in the sample or the cocktail itself. Quenching leads to a lower measured count rate for the same amount of radioactivity, thus underestimating the true **Krypton-85** concentration. It is crucial to monitor and correct for quenching to obtain accurate results.

Troubleshooting Guides

This section provides solutions to common problems encountered during **Krypton-85** analysis.

High Background Counts in Liquid Scintillation Counting

Symptom	Possible Causes	Troubleshooting Steps
Consistently high background counts in all samples, including blanks.	<ol style="list-style-type: none">1. Contaminated Scintillation Cocktail: The cocktail itself may contain radioactive impurities.^[5]2. Instrument Noise: Electronic noise or light leaks in the LSC instrument.^[6]3. Environmental Radioactivity: High background radiation in the laboratory environment.	<ol style="list-style-type: none">1. Analyze a new, unopened vial of scintillation cocktail as a blank. If the background is high, switch to a new batch or a different brand of cocktail.2. Run the instrument's self-diagnostics and calibration routines. Check for light leaks in the sample chamber.3. Ensure the LSC is located in a low-background area, away from sources of radiation.
Sporadic high background counts in some samples.	<ol style="list-style-type: none">1. Chemiluminescence or Photoluminescence: Chemical reactions in the cocktail or exposure of the vials to light can produce photons that are detected by the LSC.^[6]2. Static Electricity: Static charges on the outside of the vials can cause spurious counts.^[6]	<ol style="list-style-type: none">1. Allow samples to dark-adapt inside the LSC for at least an hour before counting to allow luminescence to decay.2. Wipe the outside of the vials with an anti-static cloth before loading them into the counter.
High background specifically in the Krypton-85 energy window.	<ol style="list-style-type: none">1. Radon (Rn-222) Contamination: Radon, a naturally occurring radioactive gas, can diffuse into the scintillation vials and its decay products can be counted in the Kr-85 window.	<ol style="list-style-type: none">1. Purge the scintillation cocktail and the headspace of the vial with a gas free of radon, such as aged nitrogen or argon, before sealing.

Low Krypton Recovery

Symptom	Possible Causes	Troubleshooting Steps
Lower than expected amount of krypton recovered after purification.	<p>1. Leaks in the Sampling or Purification System: Leaks can lead to loss of sample gas.</p> <p>2. Inefficient Cryogenic Trapping: Incorrect temperatures or flow rates can result in incomplete trapping of krypton.</p> <p>3. Incomplete Elution from Gas Chromatography Column: Krypton may be retained on the column if the temperature or carrier gas flow is not optimal.</p>	<p>1. Perform a leak check of the entire system using a helium leak detector.</p> <p>2. Ensure the cold traps are reaching and maintaining the correct cryogenic temperatures (e.g., liquid nitrogen temperature).</p> <p>Optimize the sample gas flow rate for efficient trapping.</p> <p>3. Calibrate the GC temperature and carrier gas flow rates.</p> <p>Ensure the column is properly conditioned.</p>
Inconsistent recovery rates between samples.	<p>1. Variability in Sample Matrix: For groundwater samples, high concentrations of other dissolved gases (e.g., methane, carbon dioxide) can interfere with krypton extraction.</p> <p>2. Inconsistent Operator Procedure: Variations in how each sample is handled and processed.</p>	<p>1. Analyze the bulk gas composition of the samples to identify potential interferences. Special procedures may be needed for samples with high concentrations of other gases.</p> <p>2. Adhere strictly to a standardized and documented protocol for all samples.</p>

Experimental Protocols

Protocol for Air Sample Collection (Cryogenic Trapping)

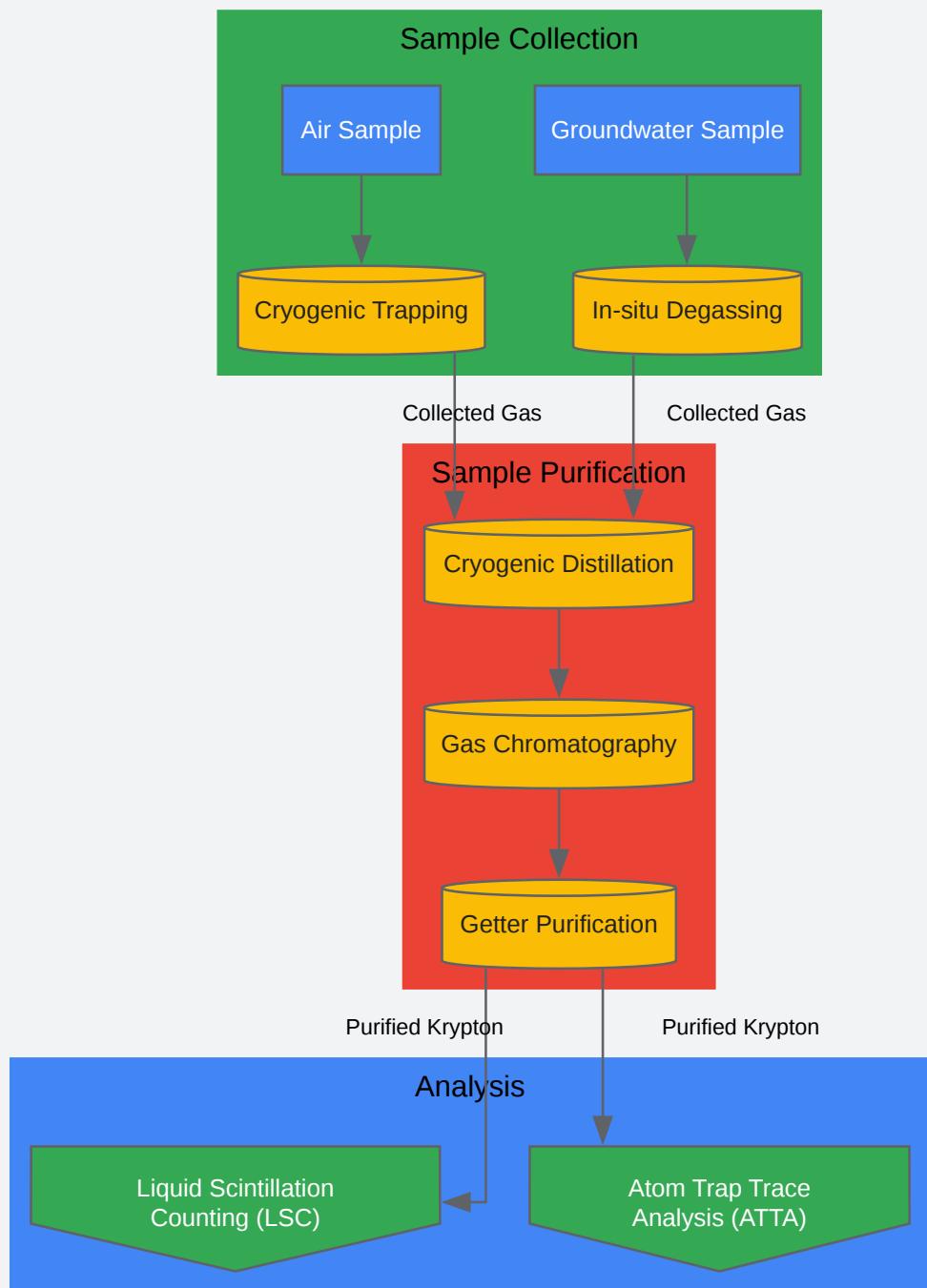
This protocol outlines the general steps for collecting an air sample for **Krypton-85** analysis using cryogenic trapping.

- System Preparation:
 - Assemble the sampling train, which typically includes a pump, a series of traps for removing water and carbon dioxide (e.g., using molecular sieves or chemical absorbents),

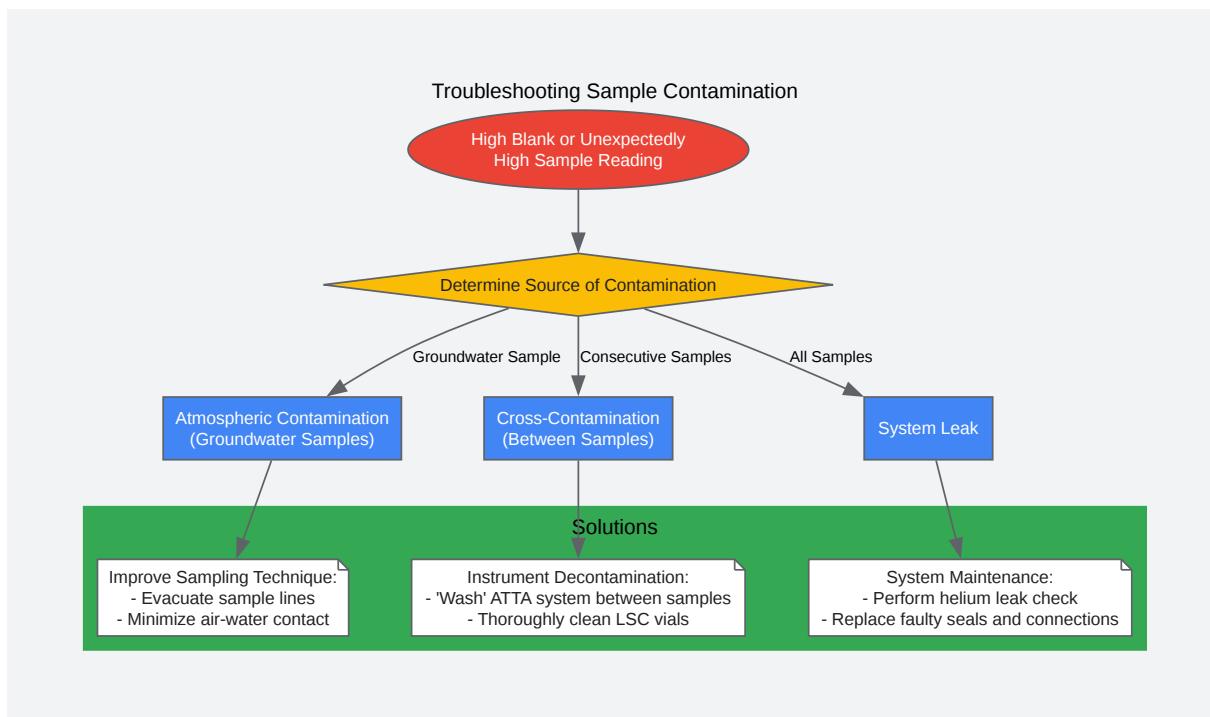
and a final trap containing activated charcoal for krypton adsorption.[7][8]

- Ensure all connections are leak-tight.
- Evacuate the entire system to remove any residual air.
- Sample Collection:
 - Cool the activated charcoal trap to liquid nitrogen temperature (-196 °C).
 - Use the pump to draw a known volume of ambient air through the sampling train at a controlled flow rate. Water and carbon dioxide will be removed in the initial traps, while krypton and other non-condensable gases will be adsorbed onto the cold activated charcoal.[8]
- Sample Recovery:
 - After collecting the desired volume of air, isolate the activated charcoal trap.
 - Allow the trap to warm up to release the adsorbed gases.
 - Transfer the released gas sample to a suitable container for transport to the laboratory for purification and analysis.

Protocol for Krypton Purification from Air Samples


This protocol provides a general workflow for purifying krypton from a collected air sample.

- Cryogenic Distillation:
 - The collected gas sample is passed through a series of cold traps at progressively lower temperatures. This process separates the bulk gases (like nitrogen and oxygen) from the less volatile krypton.[7][9]
- Gas Chromatography (GC):
 - The enriched krypton fraction from the cryogenic distillation is injected into a gas chromatograph.


- The GC column, typically packed with a molecular sieve or activated charcoal, separates krypton from other remaining gases based on their different retention times.[7][10] A thermal conductivity detector can be used to monitor the elution of different gases.[7]
- The fraction corresponding to the krypton peak is collected.
- Final Purification (Getter):
 - To remove any remaining reactive gases (like residual oxygen or nitrogen), the krypton fraction can be exposed to a hot titanium sponge getter.[7]
- Sample Transfer:
 - The purified krypton is then transferred to a vial for analysis by LSC or ATTA.

Visualizations

Experimental Workflow for Krypton-85 Analysis

[Click to download full resolution via product page](#)

Caption: High-level experimental workflow for **Krypton-85** analysis.

[Click to download full resolution via product page](#)

Caption: Logical workflow for troubleshooting **Krypton-85** sample contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [srs.gov](#) [srs.gov]

- 2. Krypton-85 - Wikipedia [en.wikipedia.org]
- 3. inis.iaea.org [inis.iaea.org]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Identification of background limitations to ultra-sensitive LSC counting through ICP - MS assay of LSC cocktails (Journal Article) | OSTI.GOV [osti.gov]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Krypton separation from ambient air for application in collinear fast beam laser spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. XENON-KRYPTON SEPARATION BY GAS CHROMATOGRAPHY (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [Minimizing sample contamination for Krypton-85 analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077114#minimizing-sample-contamination-for-krypton-85-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com